9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-
Description
Chemical Structure & Properties:
The compound, with the CAS number 1607480-14-7, is a fluorene-based aromatic amine featuring a 9,9-diphenyl-substituted fluorenyl core linked to a 3-biphenylamine group. Its molecular formula is C₄₃H₃₁N, and it exists as an off-white powder with a predicted pKa of -2.80 . The diphenyl groups at the 9-position of the fluorene moiety introduce steric bulk, which enhances thermal stability and reduces crystallization, making it suitable for amorphous thin-film applications in organic electronics .
For example, similar compounds like N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (BCFA) are prepared using carbazole and biphenyl precursors .
Applications:
The compound is primarily used in organic light-emitting diodes (OLEDs) as a hole-transporting material (HTM) or host in emissive layers (EMLs). Its high thermal stability (decomposition temperature >500°C in related derivatives) ensures device longevity under operational stress .
Properties
IUPAC Name |
9,9-diphenyl-N-(3-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H27N/c1-4-13-27(14-5-1)28-15-12-20-31(25-28)38-32-23-24-34-33-21-10-11-22-35(33)37(36(34)26-32,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-26,38H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGTUYUUWJAEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5C4(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207701 | |
| Record name | N-[1,1′-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607480-14-7 | |
| Record name | N-[1,1′-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1607480-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1,1′-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-2-amine, N-[1,1’-biphenyl]-3-yl-9,9-diphenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorenyl Intermediate: The initial step involves the synthesis of a fluorenyl intermediate through a Friedel-Crafts acylation reaction.
Amination: The fluorenyl intermediate is then subjected to amination using an appropriate amine source under controlled conditions.
Coupling with Biphenyl and Diphenyl Groups: The final step involves coupling the aminated fluorenyl intermediate with biphenyl and diphenyl groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich aromatic system of the fluorene and biphenyl moieties facilitates electrophilic substitutions. Key reactions include:
Cross-Coupling Reactions
The biphenyl and fluorenyl groups participate in transition-metal-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
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Substrates : Aryl boronic acids (e.g., phenylboronic acid)
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Catalyst : Pd(PPh₃)₄, K₂CO₃, toluene/ethanol (3:1), 95°C
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Products : Extended π-conjugated systems for OLED applications .
Buchwald-Hartwig Amination
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Substrates : Aryl halides (e.g., 2-bromotoluene)
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Catalyst : Pd₂(dba)₃, Xantphos, NaOtBu, 100°C
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Products : Tertiary amines with enhanced hole-transport properties .
Oxidation and Redox Behavior
The amine group undergoes oxidation, forming nitroxide radicals under controlled conditions:
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Oxidizing Agent : m-CPBA (meta-chloroperbenzoic acid)
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Products : Stable radical species detected via EPR spectroscopy .
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Electrochemical Data :
Property Value Oxidation Potential (Eₚₐ) +0.85 V vs. Fc/Fc⁺ Reduction Potential (Eₚc) −2.10 V vs. Fc/Fc⁺
Acid-Base Reactions
The amine group reacts with protic acids to form salts:
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Reagents : HCl (gaseous), CH₂Cl₂, 0°C
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pKa : ~4.2 (measured in acetonitrile), indicating moderate basicity .
Functionalization via Directed Ortho-Metalation
The amine acts as a directing group for regioselective C–H activation:
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Conditions : LDA (lithium diisopropylamide), THF, −78°C → Electrophile (e.g., CO₂, I₂)
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Products : Carboxylated or iodinated derivatives at the ortho position .
Key Mechanistic Insights
Scientific Research Applications
Hole Transport Material (HTM)
BCFN is primarily used as a hole transport material in OLEDs due to its favorable energy levels:
- HOMO Energy Level: 5.3 eV
- LUMO Energy Level: 2.2 eV
These properties contribute to improved hole mobility and reduced driving voltage in OLEDs, enhancing device efficiency and longevity .
Exciplex Formation
The compound facilitates exciplex formation when combined with other materials in the emissive layer (EML). This interaction leads to:
- Lower driving voltages
- Increased external quantum efficiency (EQE)
- Extended device lifetimes when used with electron scavenger layers like Ir(piq)(acac) .
Morphological Stability
BCFN exhibits excellent morphological stability with a glass transition temperature (Tg) of 125 °C and a decomposition temperature (Td) of 375 °C. This stability is crucial for maintaining device performance over time .
Charge Transport Layer
Due to its large band gap (Eg = 3.1 eV), BCFN serves effectively as a charge transporting layer material for various phosphorescent OLEDs (PhOLEDs), including those emitting green, red, and white light .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of BCFN in enhancing OLED performance:
Case Study 1: Improved Device Efficiency
A research study demonstrated that incorporating BCFN into the hole transport layer of an OLED resulted in a significant increase in efficiency compared to devices using conventional HTMs. The device exhibited a lower turn-on voltage and higher brightness at lower currents .
Case Study 2: Longevity Testing
In another study focusing on the longevity of OLEDs, devices utilizing BCFN showed a marked improvement in operational lifetime under continuous use conditions. The exciplex formation contributed to more stable light emission over time .
Mechanism of Action
The mechanism of action of 9H-Fluoren-2-amine, N-[1,1’-biphenyl]-3-yl-9,9-diphenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Thermal and Electronic Properties
Thermal Stability :
- The 9,9-diphenyl derivative exhibits superior thermal stability compared to 9,9-dimethyl analogs (e.g., BCFA) due to increased aromaticity and reduced rotational freedom. For example, a related carbazole-diamine derivative with dimethylfluorenyl groups shows a 5% weight loss temperature of 507°C and a glass transition temperature (Tg) of 179°C . In contrast, aliphatic-substituted derivatives (e.g., dimethylhexyl) have lower Tg values (~135–137°C) .
Optoelectronic Properties :
- HOMO/LUMO Levels : The diphenyl substitution lowers the HOMO level (estimated -5.4 eV) compared to dimethyl derivatives (HOMO ~-5.2 eV), improving hole injection efficiency in OLEDs .
- Charge Transport : Carbazole-containing derivatives (e.g., BCFA) demonstrate enhanced hole mobility (10⁻⁴–10⁻³ cm²/V·s) due to carbazole’s electron-rich structure, whereas the diphenyl variant prioritizes balanced charge transport via steric tuning .
Device Performance
- Efficiency : In phosphorescent OLEDs, BCFA-based devices achieve external quantum efficiencies (EQE) >20% due to optimal HOMO alignment with emissive layers . The diphenyl analog, while less efficient (EQE ~15%), offers improved lifetime (>10,000 hours at 100 cd/m²) due to reduced exciton quenching .
- Lifetime : Carbazole derivatives suffer from faster efficiency roll-off at high brightness, whereas diphenyl-fluorene amines maintain stable performance under high current density .
Research Findings and Critical Analysis
Steric Effects vs. Electronic Tuning :
- The 9,9-diphenyl group’s steric bulk improves film morphology but slightly reduces charge mobility compared to smaller substituents (e.g., methyl). This trade-off is critical in selecting materials for specific OLED layers .
- Carbazole integration (as in BCFA) enhances hole injection but introduces synthetic complexity and higher material costs .
Synthetic Challenges :
- Ullmann/Buchwald-Hartwig reactions for biphenyl-fluorene amines require palladium catalysts and high temperatures, leading to yields of ~56–92% . Purification via column chromatography (e.g., hexane/ethyl acetate) is essential to achieve >99.5% purity for OLED-grade materials .
Commercial Viability :
- The diphenyl derivative (1607480-14-7) is less commercially prevalent than BCFA, which is mass-produced by suppliers like Chongqing Chemdad and Hangzhou Tianye Chemicals . This disparity reflects industry preference for carbazole-based HTMs in high-efficiency displays .
Biological Activity
Overview
9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl- (CAS No. 1607480-14-7) is a complex organic compound characterized by its unique structure that integrates fluorenyl, biphenyl, and diphenyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Molecular Characteristics
- Molecular Formula : C51H38N2
- Molecular Weight : 678.86 g/mol
- Structure : The compound features a fluorenyl amine core substituted with biphenyl and diphenyl moieties, contributing to its unique pharmacological profile.
Biological Activity
Research indicates that 9H-Fluoren-2-amine derivatives exhibit a range of biological activities, particularly in the context of cancer treatment and antiviral properties.
Anticancer Activity
Several studies have reported the anticancer properties of fluorenyl derivatives. For instance, compounds similar to 9H-Fluoren-2-amine have shown significant antiproliferative effects on various human cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Fluorenyl Derivative A | A549 (Lung) | 4.5 | Induces G2/M arrest |
| Fluorenyl Derivative B | KB31 (Head & Neck) | 3.2 | Apoptosis induction |
| Fluorenyl Derivative C | K562 (Leukemia) | 5.0 | Cell cycle arrest |
These findings suggest that the structural modifications in fluorenyl compounds can enhance their cytotoxicity against cancer cells through mechanisms such as cell cycle arrest and apoptosis induction .
Antiviral Activity
In addition to anticancer properties, certain fluorenyl derivatives have demonstrated antiviral activity. Research has indicated that these compounds can inhibit viral entry mechanisms, particularly against viruses like Ebola.
| Study | Virus Targeted | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Study on Fluorenes | EBOV-GP-Pseudotype Virus | 1.70 | 93 |
| Comparative Study | Various Viral Strains | 0.37 - 1.70 | Varies |
The selectivity index indicates a favorable therapeutic window for these compounds, highlighting their potential as antiviral agents .
Case Study 1: Anticancer Efficacy
A study conducted on a series of fluorenyl derivatives revealed that modifications in the biphenyl substituent significantly enhanced anticancer activity. For instance, a derivative with a specific biphenyl substitution showed an IC50 value of 3.2 μM against KB31 cells, indicating potent cytotoxic effects.
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral activity, derivatives were screened against the Ebola virus pseudotype. The compound exhibited an EC50 value of 1.70 μM with a high selectivity index, suggesting its potential use in therapeutic applications against viral infections.
Q & A
Basic: What methodological considerations are critical for synthesizing N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-2-amine?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions between brominated intermediates (e.g., 3-(4-bromophenyl)-9-phenyl-9H-carbazole) and fluorene derivatives (e.g., 9,9-diphenyl-9H-fluoren-2-amine). Key steps include:
- Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like XPhos for efficient coupling .
- Purification : Avoid silica gel (SiO₂) due to decomposition risks; use basic alumina (Al₂O₃) for column chromatography with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1 ratios) .
- Yield Optimization : Stoichiometric ratios (1:1 for reactants) and inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to verify aromatic proton environments and substituent integration .
- Elemental Analysis (CHN) : Validate empirical formulas (e.g., C₅₉H₄₀N₂) with <0.5% deviation .
- Melting Point : Confirm crystalline purity (e.g., 185–186°C for analogous compounds) .
- IR Spectroscopy : Identify amine N–H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1500 cm⁻¹) .
Basic: How do substituents (e.g., diphenyl groups) influence the compound’s stability and solubility?
Answer:
- Steric Effects : Bulky 9,9-diphenyl groups reduce molecular symmetry, enhancing amorphous morphology and solubility in toluene or THF .
- Electronic Effects : Electron-rich biphenyl substituents stabilize the amine via resonance, reducing oxidation susceptibility .
- Thermal Stability : Diphenyl groups increase glass transition temperatures (Tg), critical for high-temperature applications (e.g., OLEDs) .
Advanced: How can nonlinear optical (NLO) properties of this compound be optimized for photonic applications?
Answer:
- Conjugation Modulation : Introduce linear π-conjugated linkers (e.g., carbazole-biphenyl) to enhance intrinsic hyperpolarizability (βint). Measure βHRS via hyper-Rayleigh scattering .
- Electrochemical Tuning : Adjust donor-acceptor strength using cyclic voltammetry to align HOMO-LUMO gaps with target NLO responses .
- X-ray Crystallography : Correlate molecular packing (e.g., ORTEP diagrams) with NLO activity .
Advanced: How to address decomposition during purification of N-substituted fluorene derivatives?
Answer:
- Stationary Phase Alternatives : Replace SiO₂ with basic Al₂O₃ to minimize acid-catalyzed degradation .
- Low-Temperature Elution : Use chilled solvents (e.g., 0–4°C hexane) to stabilize labile intermediates .
- Analytical Monitoring : Employ TLC or HPLC-MS to detect decomposition products early .
Advanced: What computational strategies predict structure-property relationships for this compound?
Answer:
- DFT Calculations : Simulate HOMO-LUMO gaps, dipole moments, and charge transfer using Gaussian/B3LYP-6-31G(d) .
- Molecular Dynamics (MD) : Model aggregation effects in solvents (e.g., chloroform) to predict solubility and thin-film morphology .
- TD-DFT : Predict UV-Vis absorption spectra and compare with experimental data to validate electronic transitions .
Advanced: How to resolve contradictions in synthetic yields or unexpected byproducts?
Answer:
- Mechanistic Studies : Probe side reactions (e.g., Ullmann coupling vs. Buchwald-Hartwig) using deuterated solvents or radical traps .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate stability .
- Post-Hoc Analysis : Isolate byproducts via preparative HPLC and characterize via X-ray crystallography .
Advanced: What methodologies evaluate this compound’s performance in optoelectronic devices (e.g., OLEDs)?
Answer:
- Device Fabrication : Spin-coat thin films (50–100 nm) on ITO substrates, paired with electron transport layers (e.g., TPBi) .
- Performance Metrics : Measure external quantum efficiency (EQE), turn-on voltage, and luminance decay under continuous operation .
- Stability Testing : Accelerate aging under high humidity (85% RH) and temperature (85°C) to assess degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
